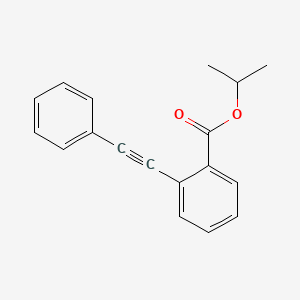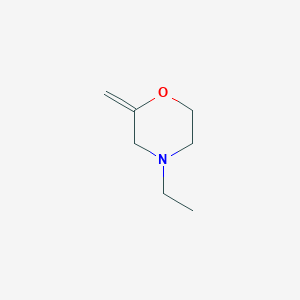
11-Amino-2,2,12-trimethyltrideca-4,8-dienenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Amino-2,2,12-trimethyltrideca-4,8-dienenitrile is a complex organic compound with a unique structure that includes an amino group, multiple methyl groups, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-Amino-2,2,12-trimethyltrideca-4,8-dienenitrile typically involves multi-step organic reactions. The process begins with the preparation of the base structure, followed by the introduction of the amino and nitrile groups through specific reactions. Common reagents used in these reactions include alkyl halides, amines, and nitriles. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
11-Amino-2,2,12-trimethyltrideca-4,8-dienenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
11-Amino-2,2,12-trimethyltrideca-4,8-dienenitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 11-Amino-2,2,12-trimethyltrideca-4,8-dienenitrile involves its interaction with specific molecular targets. The amino and nitrile groups play a crucial role in binding to enzymes and receptors, influencing various biochemical pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and responses.
Comparación Con Compuestos Similares
Similar Compounds
11-Aminoundecanoic acid: Shares the amino group but differs in the overall structure and functional groups.
2,7,8-Trimethyl-2-((3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-yl)chroman-6-ol: Similar in having multiple methyl groups but differs in the core structure.
Uniqueness
11-Amino-2,2,12-trimethyltrideca-4,8-dienenitrile is unique due to its specific combination of functional groups and the arrangement of its carbon chain
Propiedades
Número CAS |
88203-52-5 |
|---|---|
Fórmula molecular |
C16H28N2 |
Peso molecular |
248.41 g/mol |
Nombre IUPAC |
11-amino-2,2,12-trimethyltrideca-4,8-dienenitrile |
InChI |
InChI=1S/C16H28N2/c1-14(2)15(18)11-9-7-5-6-8-10-12-16(3,4)13-17/h7-10,14-15H,5-6,11-12,18H2,1-4H3 |
Clave InChI |
XSTJKGWAMBRMQZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CC=CCCC=CCC(C)(C)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Aza-5-phosphabicyclo[3.3.1]nonane](/img/structure/B14397063.png)
![3-methyl-N-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B14397065.png)

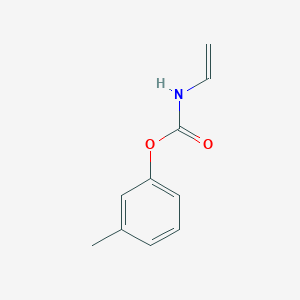
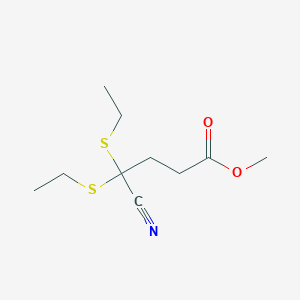
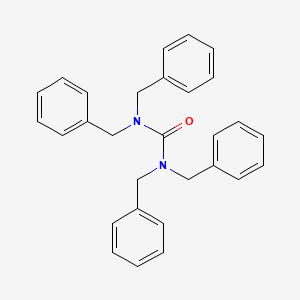
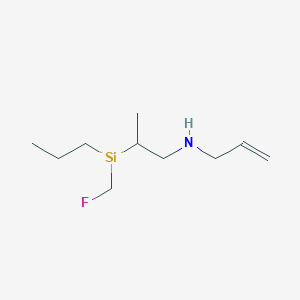

![Ethyl 3-[(2,4-dinitrophenyl)disulfanyl]propanoate](/img/structure/B14397118.png)
![2-(7-Amino-5-methylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14397121.png)

![Bicyclo[3.2.0]hept-2-ene-1-peroxol](/img/structure/B14397129.png)
